molecular formula C9H8N4O2 B1531360 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1339822-86-4

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1531360
M. Wt: 204.19 g/mol
InChI Key: FCBPVOWZKWILAO-UHFFFAOYSA-N
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Description

“1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The molecule also contains a pyrazinyl group and a carboxylic acid group .


Molecular Structure Analysis

The molecule contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The molecule also contains a pyrazinyl group and a carboxylic acid group .

Scientific Research Applications

Synthetic Chemistry Applications

Research on pyrazole derivatives, such as "1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid," often focuses on their synthesis and potential as intermediates for further chemical transformations. For instance, the experimental and quantum-chemical calculations on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives highlight the efficiency of converting 1H-pyrazole-3-carboxylic acid into various functionalized compounds through reactions with binucleophiles, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Yıldırım et al., 2005). Another study elaborates on the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, further underscoring the chemical utility of pyrazole-based compounds (Prokopenko et al., 2010).

Coordination Chemistry and Crystal Engineering

Pyrazole derivatives serve as ligands in coordination chemistry, forming complexes with metals that have potential applications in catalysis, luminescence, and materials science. The synthesis and crystal structures of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives demonstrate the ability of these compounds to form chelate complexes, which could be explored for their catalytic or structural properties (Radi et al., 2015). Another study on the structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands showcases the formation of chiral and achiral coordination polymers with interesting luminescence properties (Cheng et al., 2017).

Luminescence and Materials Science

The luminescence properties of pyrazole derivatives, especially when incorporated into metal complexes, are of great interest for potential applications in sensors, optical materials, and bioimaging. The study on three transition metal complexes with uncoordinated carboxyl groups synthesizes new ligands and their complexes, highlighting dual-emissive luminescence in the solid state, which could be leveraged in the development of luminescent materials (Su et al., 2014).

properties

IUPAC Name

1-methyl-3-pyrazin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-13-5-6(9(14)15)8(12-13)7-4-10-2-3-11-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBPVOWZKWILAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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